molecular formula C13H12N2OS B5746857 (2E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B5746857
M. Wt: 244.31 g/mol
InChI Key: ZCTFEKXLTBIPDW-VOTSOKGWSA-N
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Description

(2E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a thiazole ring, a methylphenyl group, and a propenamide moiety, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Propenamide Moiety: The propenamide moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and an amide.

    Coupling of the Methylphenyl Group: The final step involves coupling the methylphenyl group to the thiazole-propenamide intermediate through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the double bond in the propenamide moiety can yield saturated amides.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated derivatives of the thiazole ring.

Scientific Research Applications

(2E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a chlorine atom instead of a methyl group.

    (2E)-3-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a methoxy group instead of a methyl group.

    (2E)-3-(4-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a nitro group instead of a methyl group.

Uniqueness

The presence of the methyl group on the phenyl ring in (2E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

(E)-3-(4-methylphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-10-2-4-11(5-3-10)6-7-12(16)15-13-14-8-9-17-13/h2-9H,1H3,(H,14,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTFEKXLTBIPDW-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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